Bienvenue dans la boutique en ligne BenchChem!

1-(3-Bromo-5-methylbenzoyl)pyrrolidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Select this precise 3-bromo-5-methylbenzoyl-pyrrolidine isomer to maintain defined halogen-bonding vectors critical for target engagement. Unlike generic analogs, the 3-Br-5-Me pattern ensures steric complementarity with binding pockets, avoiding potency losses seen with piperidine-expanded or regioisomeric variants. Ideal for focused library synthesis, covalent inhibitor development (TEAD series), and antibacterial SAR against MRSA. Confirm the specific substitution pattern before ordering.

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
CAS No. 1873196-38-3
Cat. No. B1448601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-methylbenzoyl)pyrrolidine
CAS1873196-38-3
Molecular FormulaC12H14BrNO
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C(=O)N2CCCC2
InChIInChI=1S/C12H14BrNO/c1-9-6-10(8-11(13)7-9)12(15)14-4-2-3-5-14/h6-8H,2-5H2,1H3
InChIKeyQKFPPSMNZQLOFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-methylbenzoyl)pyrrolidine (CAS 1873196-38-3): Core Identity and Procurement Classification


1-(3-Bromo-5-methylbenzoyl)pyrrolidine (CAS 1873196-38-3) is a synthetic small molecule belonging to the class of N-benzoylpyrrolidine derivatives. Its structure consists of a pyrrolidine ring linked via a carbonyl group to a 3-bromo-5-methylphenyl moiety [1]. The compound has a molecular formula of C12H14BrNO and a molecular weight of 268.15 g/mol [1]. It is primarily utilized as a building block or intermediate in medicinal chemistry, with literature suggesting potential antimicrobial activity, though published quantitative efficacy data remain extremely scarce in peer-reviewed sources .

Why Generic Substitution of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine Fails for Scientific Procurement


Generic substitution of this specific benzoylpyrrolidine is scientifically invalid because small structural deviations among positional isomers or core-modified analogs can produce substantial shifts in pharmacological activity. A direct example is provided by the piperidine-expanded analog (compound 16) in the TEAD inhibitor series: replacing the pyrrolidine with a piperidine ring resulted in a severe loss of potency against TEAD2, TEAD3, and TEAD4, while only slightly diminishing TEAD1 inhibition, demonstrating that even subtle five- to six-membered ring expansion profoundly alters target selectivity profiles [1]. Similarly, shifting the bromine or methyl substituent position on the benzoyl ring (e.g., 3-bromo-4-methyl vs. 3-bromo-5-methyl) is expected to impact molecular recognition, physicochemical properties, and biological readouts, as bromine substitution pattern directly influences halogen bonding and steric complementarity with target binding pockets [1]. Therefore, analog substitution without confirmatory head-to-head data risks selecting a compound with a fundamentally different activity profile.

1-(3-Bromo-5-methylbenzoyl)pyrrolidine (CAS 1873196-38-3): Core Differentiators vs. Closest Analogs – Quantitative Evidence


Regioisomeric Bromo-Methyl Substitution Pattern Defines Pharmacophoric Identity vs. 3-Bromo-4-methyl and 4-Bromo-3-methyl Analogs

The 3-bromo-5-methyl substitution pattern of the target compound confers a unique spatial orientation of the halogen and methyl groups relative to the benzoyl carbonyl, differentiating it from the 3-bromo-4-methyl isomer (CAS 443638-10-6) and the 4-bromo-3-methyl isomer (CAS 149105-15-7) . In the TEAD inhibitor series reported by Ma et al., modification of the aryl substitution pattern and core ring size led to differential TEAD paralog selectivity; while the target compound was not directly tested, the SAR trends establish that bromine position on the benzoyl ring is a critical determinant of target engagement [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Pyrrolidine Core vs. Piperidine Core: Ring Size Dictates TEAD Paralog Selectivity Profile

In a study by Ma et al., expansion of the pyrrolidine core to a piperidine ring (compound 16) resulted in a significant loss of inhibitory activity against TEAD2, TEAD3, and TEAD4, while only slightly diminishing TEAD1 inhibition [1]. Specifically, piperidine analog 16 showed 'significantly lost activity for TEAD2, 3, and 4 while only slightly diminishing TEAD1 inhibition' compared to the pyrrolidine-based parent compound 15 [1]. In the reporter gene assay, compound 16 retained an IC50 of 171 ± 88 nM, but its altered TEAD paralog selectivity profile illustrates that the five-membered pyrrolidine core is a critical determinant of pan-TEAD inhibitory activity [1].

TEAD Inhibition Hippo Pathway Core Ring SAR

Physicochemical Property Landscape: Computed LogP, Solubility, and pKa Differentiate This Compound from Non-Brominated and Non-Methylated Analogs

The 3-bromo-5-methyl substitution confers distinct physicochemical properties relative to unsubstituted or mono-substituted benzoylpyrrolidines. The Hit2Lead database entry for the 3-bromo-4-methyl regioisomer (a close comparator) reports a computed LogP of 2.67 and LogSW of -3.44 . While direct experimental data for the target 3-bromo-5-methyl compound are not available in open databases, the presence of both electron-withdrawing bromine and electron-donating methyl groups in a meta,meta-relationship on the benzoyl ring is expected to modulate lipophilicity, aqueous solubility, and metabolic stability differently than analogs with ortho-substitution or lacking halogenation [1].

Physicochemical Properties Drug-likeness ADME Prediction

Synthetic Tractability and Building Block Utility: Acyl Pyrrolidine Core Enables Diversification at the Benzoyl Ring

The target compound is synthesized via acylation of pyrrolidine with 3-bromo-5-methylbenzoyl chloride or via amide coupling with 3-bromo-5-methylbenzoic acid, a widely employed synthetic route that provides access to the N-benzoylpyrrolidine scaffold in good yields . This contrasts with analogs bearing additional reactive functional groups (e.g., 1-(3-bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide), where the carboxamide at the pyrrolidine 3-position introduces additional hydrogen bond donor/acceptor capacity and synthetic complexity . The absence of additional functionalization on the pyrrolidine ring in the target compound makes it a more versatile, minimally functionalized building block for further diversification, particularly for structure-activity relationship (SAR) studies where the benzoyl ring substitution pattern is the primary variable under investigation.

Synthetic Chemistry Building Block Amide Bond Formation

1-(3-Bromo-5-methylbenzoyl)pyrrolidine (CAS 1873196-38-3): Application Scenarios Based on Established Evidence


Medicinal Chemistry SAR Campaigns Targeting Halogen Bonding Interactions

The 3-bromo-5-methyl substitution pattern offers a defined halogen bonding vector for medicinal chemistry programs exploring target engagement via halogen bonding. As demonstrated by the TEAD inhibitor SAR literature, bromine position on the benzoyl ring critically influences target binding [1]. The target compound is suitable as a key intermediate for generating focused libraries exploring bromine and methyl positional effects on potency and selectivity.

Building Block for Covalent Inhibitor Design with Acrylamide Warheads

The TEAD inhibitor program by Ma et al. established that N-benzoylpyrrolidine scaffolds can be elaborated with acrylamide warheads to generate covalent inhibitors [1]. The target compound, with its unsubstituted pyrrolidine ring, provides a platform for installing warhead functionality at the pyrrolidine ring positions, enabling the development of irreversible inhibitors with defined halogen-based pharmacophoric features.

Antimicrobial Agent Development Targeting MRSA and Biofilm-Forming Bacteria

Vendor-reported data indicate that 1-(3-Bromo-5-methylbenzoyl)pyrrolidine has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains [1]. While peer-reviewed quantitative MIC data are not publicly available, the reported antimicrobial activity profile suggests potential utility as a starting point for antibacterial SAR exploration, particularly in programs targeting drug-resistant Gram-positive pathogens.

Physicochemical Profiling in Drug Discovery for Lipophilicity-Guided Optimization

The distinct bromo-methyl substitution pattern provides a defined lipophilicity profile for structure-property relationship (SPR) studies. The computed LogP of ~2.67 for the closely related 3-bromo-4-methyl isomer establishes a baseline expectation for the target compound. Researchers can use this scaffold to systematically evaluate the impact of halogen position on LogP, solubility, and metabolic stability in benzoylpyrrolidine series.

Quote Request

Request a Quote for 1-(3-Bromo-5-methylbenzoyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.